

Technical Guide: Physicochemical Characterization of 6-Desacetyl-6-bromo-N-Boc Palbociclib-d4

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Compound of Interest

Compound Name: 6-Desacetyl-6-bromo-N-Boc
Palbociclib-d4

Cat. No.: B12413117

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Disclaimer: Publicly available data on the specific physical characteristics of **6-Desacetyl-6-bromo-N-Boc Palbociclib-d4** is limited. This guide provides a comprehensive overview based on the known properties of the parent compound, Palbociclib, and general principles of deuterated and Boc-protected compounds. The experimental protocols described are standard analytical methods applicable for the characterization of such complex organic molecules.

Introduction

6-Desacetyl-6-bromo-N-Boc Palbociclib-d4 is a deuterated and N-Boc protected derivative of a Palbociclib impurity.[1][2][3] Palbociclib is a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which is used in the treatment of certain types of breast cancer.[4] The introduction of deuterium atoms can alter the pharmacokinetic properties of a drug, often leading to a longer half-life due to a slower rate of metabolism.[5][6][7][8] The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines, used during chemical synthesis to prevent side reactions.[9][10][11][12][13] This document outlines the expected physicochemical properties and provides detailed experimental protocols for the characterization of **6-Desacetyl-6-bromo-N-Boc Palbociclib-d4**.

Core Physical Characteristics

While specific experimental data for **6-Desacetyl-6-bromo-N-Boc Palbociclib-d4** is not widely available, the following tables summarize the known data for the derivative and its non-deuterated analogue, along with key properties of the parent compound, Palbociclib.

Table 1: Molecular Properties of 6-Desacetyl-6-bromo-N-Boc Palbociclib Derivatives

Property	6-Desacetyl-6-bromo-N-Boc Palbociclib-d4	6-Desacetyl-6-bromo-N-Boc Palbociclib
CAS Number	2089333-16-2	571188-82-4
Molecular Formula	C ₂₇ H ₃₀ D ₄ BrN ₇ O ₃	C ₂₇ H ₃₄ BrN ₇ O ₃
Molecular Weight	588.54 g/mol	584.51 g/mol

Table 2: Physicochemical Properties of Palbociclib (Parent Compound)

Property	Value
CAS Number	571190-30-2
Molecular Formula	C ₂₄ H ₂₉ N ₇ O ₂
Molecular Weight	447.54 g/mol
Appearance	White to yellow powder
Melting Point	251-253 °C
Solubility	Soluble in DMSO, sparingly soluble in ethanol

Experimental Protocols

The following are detailed methodologies for key experiments essential for the characterization of **6-Desacetyl-6-bromo-N-Boc Palbociclib-d4**.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to determine the purity of the compound and identify any related impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μ m particle size).
- Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Procedure:
 - Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).
 - Dilute the stock solution with the mobile phase to a final concentration of approximately 1 mg/mL.
 - Inject 10 μ L of the sample into the HPLC system.
 - Run the gradient elution to separate the compound from its impurities.
 - The purity is calculated based on the area percentage of the main peak.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Quantification

This technique is used for the definitive identification of the compound and for its quantification in biological matrices.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

- Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.

- MS/MS Transitions: Specific precursor-to-product ion transitions would need to be determined for **6-Desacetyl-6-bromo-N-Boc Palbociclib-d4**.
- Procedure:
 - Develop an optimized LC method to achieve good chromatographic separation.
 - Tune the mass spectrometer to determine the optimal parent and fragment ion masses for the analyte.
 - Prepare calibration standards and quality control samples.
 - Analyze the samples using the developed LC-MS/MS method.
 - Quantify the analyte by comparing its response to the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is crucial for confirming the chemical structure of the molecule, including the position of the deuterium atoms.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
- Experiments:
 - ¹H NMR to identify the presence and chemical environment of protons.
 - ¹³C NMR to identify the carbon skeleton.
 - ²H NMR to directly observe the deuterium signals.
 - 2D NMR experiments (e.g., COSY, HSQC) to establish connectivity between atoms.
- Procedure:

- Dissolve a small amount of the sample in the deuterated solvent.
- Acquire the NMR spectra.
- Process and analyze the data to confirm the expected structure.

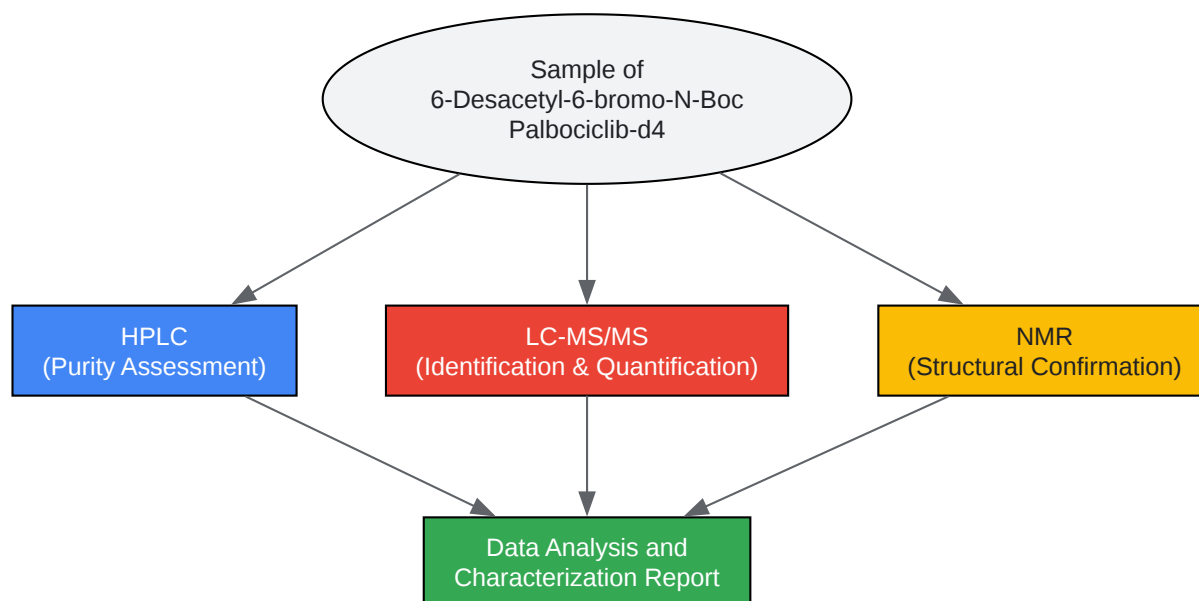
Visualizations

The following diagrams illustrate key conceptual relationships and workflows relevant to the analysis of **6-Desacetyl-6-bromo-N-Boc Palbociclib-d4**.



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Caption: Relationship between Palbociclib and its derivative.



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Caption: Analytical workflow for characterization.

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